molecular formula C9H13BO3 B151195 (2-Methoxy-4,6-dimethylphenyl)boronic acid CAS No. 355836-08-7

(2-Methoxy-4,6-dimethylphenyl)boronic acid

Cat. No.: B151195
CAS No.: 355836-08-7
M. Wt: 180.01 g/mol
InChI Key: UFFAFBPZFGAMJJ-UHFFFAOYSA-N
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Description

(2-Methoxy-4,6-dimethylphenyl)boronic acid is a useful research compound. Its molecular formula is C9H13BO3 and its molecular weight is 180.01 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Formation of Tetraarylpentaborates
    (2-Methoxy-4,6-dimethylphenyl)boronic acid is involved in the formation of tetraarylpentaborates through reactions with aryloxorhodium complexes. These complexes exhibit specific structural and chemical properties, making them significant in inorganic chemistry research (Nishihara, Nara, & Osakada, 2002).

  • Suzuki-Miyaura Cross-Coupling Reactions
    The compound plays a role in Suzuki-Miyaura cross-coupling reactions, particularly in the regioselective formation of biarylated products and atropisomers with different stereochemistry. This is crucial in the field of organic synthesis and stereoselective synthesis (Pomarański et al., 2019).

  • Role in Boroxine Formation and Supramolecular Structure
    This boronic acid is key in the formation of enantiomerically pure boroxines, which have distinct structural properties, as evidenced in their solid-state structures and redox processes. These findings are important in organometallic chemistry (Thilagar et al., 2011).

  • Influence on Crystal Structure in Boronic Acids
    The presence of ortho-alkoxy substituents like this compound influences the crystal structure of boronic acids, demonstrating varied interactions in different substituted species. This research is significant in crystal engineering and molecular packing studies (Cyrański et al., 2012).

  • Improved Preparation Methods
    Studies have focused on optimizing the preparation methods for compounds like 2,6-dimethylphenyl boronic acid, enhancing yields and moderating experimental conditions. Such developments are beneficial in synthetic chemistry and industrial applications (Yong & Wei, 2007).

  • Macrocyclic Chemistry Applications
    The compound is utilized in the preparation of dimeric and tetrameric boronates in macrocyclic chemistry. Its role in forming complex structures through X-ray crystallography contributes to advancements in organometallic chemistry (Fárfan et al., 1999).

  • Fluorescence Quenching Studies
    The boronic acid derivatives, including those with methoxy phenyl groups, are studied for their fluorescence quenching properties in alcohols. Such studies are important in understanding molecular interactions and photophysical properties (Geethanjali et al., 2015).

  • Triplet Activity in Organic Phosphors
    Introducing an sp3 oxygen-bridged methoxylphenyl group to boron complexes significantly enhances their triplet quantum yield. This finding has implications in the fields of organic phosphors and their applications in various technologies (Huang et al., 2018).

  • Sugar-Binding in Biological Contexts
    The compound contributes to the development of a new class of carbohydrate-binding boronic acids, with implications in designing receptors and sensors for cell-surface glycoconjugates. This research is significant in biochemistry and medicinal chemistry (Dowlut & Hall, 2006).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

Mechanism of Action

Target of Action

The primary target of (2-Methoxy-4,6-dimethylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target, the palladium catalyst, through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The SM cross-coupling reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . The transmetalation step then occurs, where the boronic acid group is transferred from boron to palladium . These steps result in the formation of a new carbon–carbon bond .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c for stability .

Result of Action

The result of the compound’s action in the SM cross-coupling reaction is the formation of a new carbon–carbon bond . This allows for the construction of complex organic molecules, making it a valuable tool in organic synthesis .

Action Environment

The efficacy and stability of this compound in the SM cross-coupling reaction can be influenced by various environmental factors. For instance, the reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign .

Properties

IUPAC Name

(2-methoxy-4,6-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-6-4-7(2)9(10(11)12)8(5-6)13-3/h4-5,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFAFBPZFGAMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1OC)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620276
Record name (2-Methoxy-4,6-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355836-08-7
Record name (2-Methoxy-4,6-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Methoxy-4,6-dimethylphenyl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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